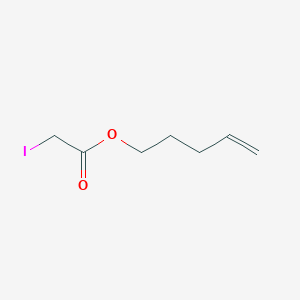
Acetic acid, iodo-, 4-pentenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, iodo-, 4-pentenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to the acetic acid moiety and a 4-pentenyl group as the ester component
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, iodo-, 4-pentenyl ester can be achieved through the esterification of acetic acid with 4-penten-1-ol in the presence of an iodine source. One common method involves the use of iodine and a base such as potassium carbonate to facilitate the reaction. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, iodo-, 4-pentenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions produce corresponding acids and alcohols, respectively.
Aplicaciones Científicas De Investigación
Acetic acid, iodo-, 4-pentenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be utilized in the study of biochemical pathways involving iodine-containing molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid, iodo-, 4-pentenyl ester involves its interaction with molecular targets through its iodine and ester functional groups. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, bromo-, 4-pentenyl ester
- Acetic acid, chloro-, 4-pentenyl ester
- Acetic acid, fluoro-, 4-pentenyl ester
Uniqueness
Acetic acid, iodo-, 4-pentenyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
404003-12-9 |
|---|---|
Fórmula molecular |
C7H11IO2 |
Peso molecular |
254.07 g/mol |
Nombre IUPAC |
pent-4-enyl 2-iodoacetate |
InChI |
InChI=1S/C7H11IO2/c1-2-3-4-5-10-7(9)6-8/h2H,1,3-6H2 |
Clave InChI |
IRHQUZJQGJBCJL-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCOC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
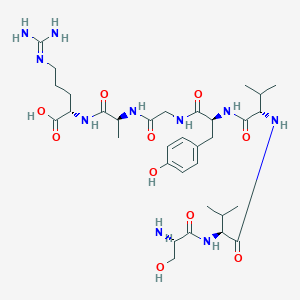
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)
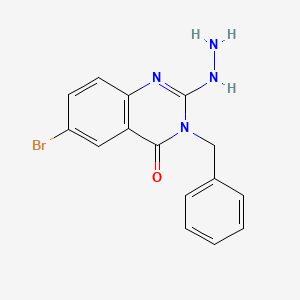
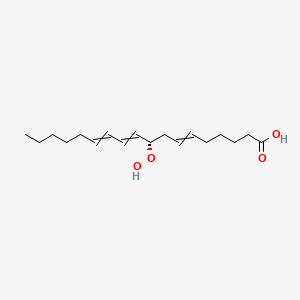
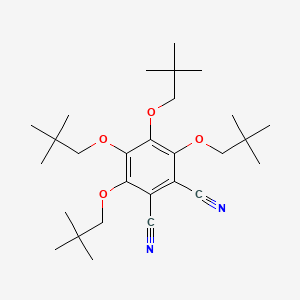
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
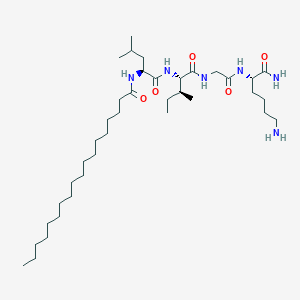
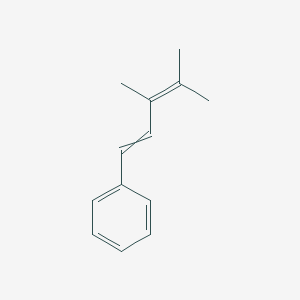
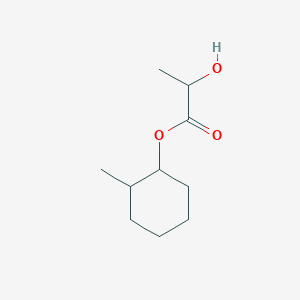
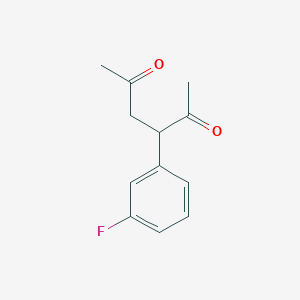
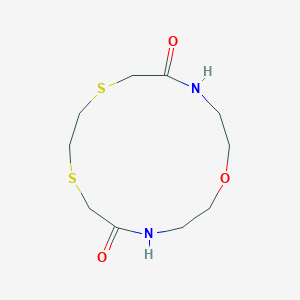
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
